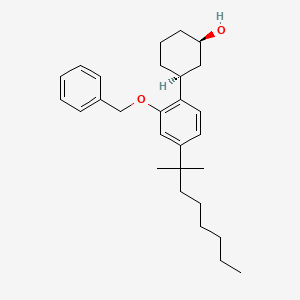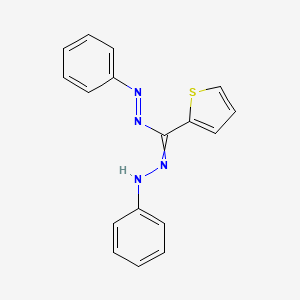
1,5-Diphenyl-3-(2-thienyl)formazan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of 1,5-Diphenyl-3-(2-thienyl)formazan derivatives typically involves the coupling of benzaldehyde-N-phenylhydrazone with appropriate phenyldiazonium salts. The structure of the resulting formazans is confirmed through various spectroscopic techniques, including infrared and ultraviolet-visible spectra, which also reveal the effects of substituents on the compound's properties (Tezcan & Tokay, 2010).
Molecular Structure Analysis The molecular structure of formazan derivatives, including 1,5-Diphenyl-3-(2-thienyl)formazan, often features a coplanar configuration maintained by intramolecular hydrogen bonding. The X-ray diffraction method provides detailed insights into their crystalline structure, confirming the presence of characteristic double bonds and the effects of intramolecular interactions on the compound's geometry (Tunç & Yıldırım, 2010).
Chemical Reactions and Properties Formazans, including 1,5-Diphenyl-3-(2-thienyl)formazan, participate in various chemical reactions, forming complexes with metal ions, particularly transition metals. The presence of substituents significantly influences their reactivity and the nature of the complexes formed. These compounds undergo redox reactions, demonstrating their utility in analytical and biological applications (Zhang et al., 2001).
Physical Properties Analysis The physical properties of 1,5-Diphenyl-3-(2-thienyl)formazan derivatives, such as solubility, melting points, and crystal structure, are influenced by the nature of the substituents and the molecular geometry. These properties are crucial for determining the compound's suitability for specific applications, including its role as a dye or ligand (Tunç & Yıldırım, 2010).
Chemical Properties Analysis The chemical behavior of 1,5-Diphenyl-3-(2-thienyl)formazan is characterized by its redox activity, ability to form complexes with metals, and its photophysical properties. These aspects are studied through various spectroscopic methods, revealing insights into the compound's potential applications in fields ranging from analytical chemistry to materials science (Tezcan & Tokay, 2010).
科学的研究の応用
Solvent Extraction of Noble Metals
1,5-Diphenyl formazans have been investigated for their potential in the solvent extraction of noble metals, particularly focusing on their extraction and stripping behavior with platinum group metals and gold. The structural variations, including the size of substituents on the phenyl ring and the nature of the substituent on the central carbon atom, significantly affect the stability, acidity, and coordination chemistry of the formazans, thus influencing their extractive performance for specific metals like palladium (II) from dilute hydrochloric acid solutions. These findings suggest a promising avenue for selective metal recovery using formazan derivatives (Grote, Hüppe, & Kettrup, 1987).
Spectroscopic and Structural Characterization
Formazans have also been subject to spectroscopic and structural characterization to understand their complex formation with metals. Studies have reported on the configurations and optical properties of substituted formazans, revealing the influence of electron-donating and withdrawing groups on their absorption spectra. These analyses provide valuable insights into the molecular interactions and electronic structures of formazans, which are crucial for their applications in material science and coordination chemistry (Tezcan & Tokay, 2017).
Cell Biology and Viability Assessment
In cell biology, tetrazolium salts derived from formazans are extensively used for assessing cell viability and cytotoxicity. These compounds are reduced by metabolically active cells to form colored or fluorescent formazan products, allowing for quantitative analysis of cell proliferation and drug sensitivity. The versatility of these assays in different biological contexts highlights the importance of formazan derivatives in biomedical research and pharmacological testing (Stockert, Horobin, Colombo, & Blázquez-Castro, 2018).
Redox Characteristics and Electrochemistry
The redox behavior of substituted formazans has been studied in detail, revealing their potential in electrochemical applications. The oxidation and reduction characteristics of these compounds, as determined by various electroanalytical techniques, demonstrate their utility in developing new electrochemical sensors, energy storage materials, and understanding electron transfer processes in complex systems (Abou-Elenien, 1994).
Heavy Metal Complex Formation
Research has also delved into the synthesis and characterization of heavy metal complexes involving formazans, examining their structural compositions and properties. These studies have opened up new pathways for using formazans in environmental remediation, metal ion detection, and the development of metal-organic frameworks (MOFs) for various applications (Zhang, Sun, Chen, Wu, & Huang, 2001).
Safety And Hazards
In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the chemical comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always call a doctor or Poison Control Center immediately in case of exposure .
将来の方向性
特性
IUPAC Name |
N'-anilino-N-phenyliminothiophene-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-3-8-14(9-4-1)18-20-17(16-12-7-13-22-16)21-19-15-10-5-2-6-11-15/h1-13,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNVZGCGVPELJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=CS2)N=NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696698 |
Source


|
| Record name | (E)-1-Phenyl-2-[(2-phenylhydrazinylidene)(thiophen-2-yl)methyl]diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diphenyl-3-(2-thienyl)formazan | |
CAS RN |
135984-01-9 |
Source


|
| Record name | (E)-1-Phenyl-2-[(2-phenylhydrazinylidene)(thiophen-2-yl)methyl]diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


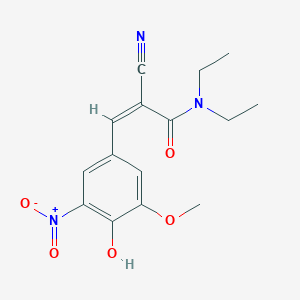
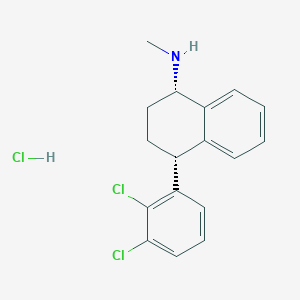
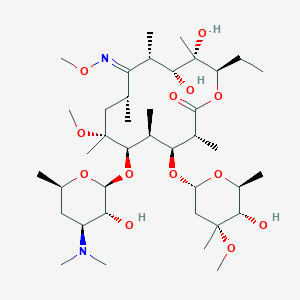

![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)
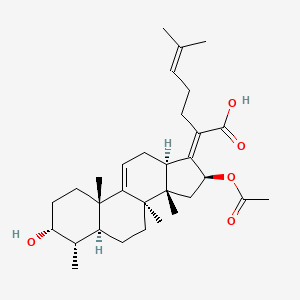
![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)
